4-Chloro-3-fluoro-5-methylpyridine
Overview
Description
4-Chloro-3-fluoro-5-methylpyridine is a halogenated pyridine derivative. Pyridines are a class of aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-methylpyridine typically involves halogenation reactions. One common method is the direct fluorination of 4-chloro-5-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding dihydropyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and boronic acids in solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Scientific Research Applications
4-Chloro-3-fluoro-5-methylpyridine has diverse applications in scientific research:
Biology: Employed in the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-5-methylpyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-3-fluoro-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The combination of chlorine and fluorine atoms in the pyridine ring enhances its stability and reactivity compared to other halogenated pyridines .
Properties
IUPAC Name |
4-chloro-3-fluoro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGMJZGBAOSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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